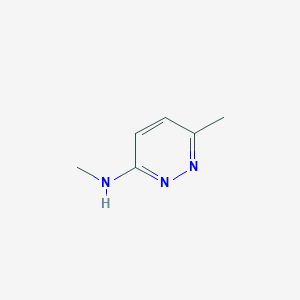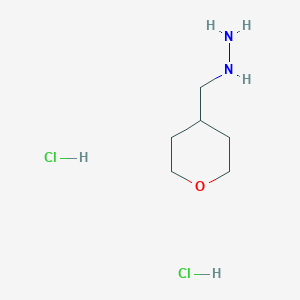
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride
Vue d'ensemble
Description
This compound, also known as 1-(tetrahydro-2H-pyran-4-ylmethyl)hydrazine dihydrochloride, has a CAS Number of 1315365-54-8 . It has a molecular weight of 203.11 and its InChI Code is 1S/C6H14N2O.2ClH/c7-8-5-6-1-3-9-4-2-6;;/h6,8H,1-5,7H2;2*1H .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C6H16Cl2N2O . The InChI key for this compound is NIEBLDGMZQPDKD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
- Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride is used in the synthesis of various heterocyclic compounds. For instance, it has been employed in the transformation of 2H-pyran-2-one derivatives into N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides, which are significant in the development of new chemical entities (Vranicar, Polanc, & Kočevar, 2003).
Structural and Crystallography Studies
- This chemical has been instrumental in the synthesis of compounds for crystallographic studies. For example, its reaction with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile led to a compound studied for its crystal structure, providing insights into molecular configurations and intermolecular interactions (Liu et al., 2009).
Biological Applications
- In the biological domain, derivatives of Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride have been synthesized and evaluated for anti-diabetic activity. This highlights its potential in the development of new therapeutic agents (Vaddiraju et al., 2022).
Antibacterial Activity
- Compounds synthesized using this chemical have been tested for antibacterial activity. For example, novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, derived from it, showed promising results in antibacterial tests, indicating its utility in the development of new antibiotics (Aghekyan et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
oxan-4-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-8-5-6-1-3-9-4-2-6;;/h6,8H,1-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBLDGMZQPDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)
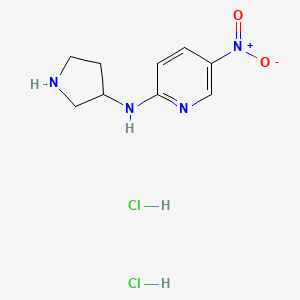
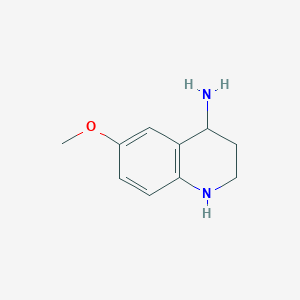
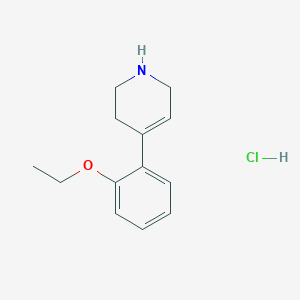

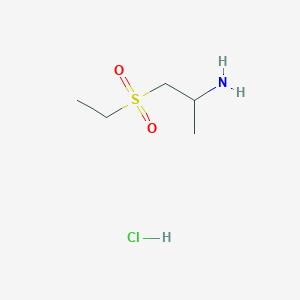
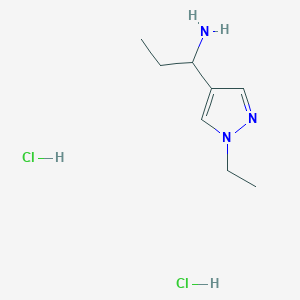
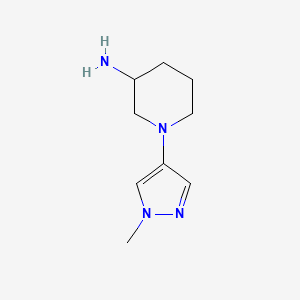
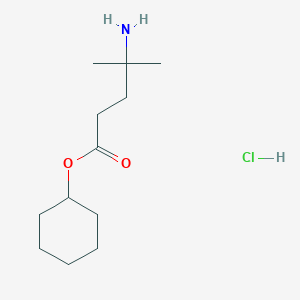
![3-[(Oxane-4-sulfinyl)methyl]aniline](/img/structure/B1423042.png)
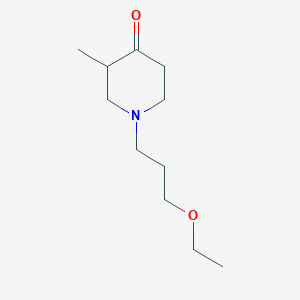
![[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1423045.png)

